1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound. It features a complex structure with a methoxypyrazine moiety, a piperidine ring, and a thiophene group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps:
Formation of the Methoxypyrazine Moiety: This can be achieved through the reaction of pyrazine derivatives with methanol under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Thiophene Group Introduction: Thiophene can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Final Coupling: The final step involves coupling the methoxypyrazine, piperidine, and thiophene groups under specific conditions, often using catalysts and solvents.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: Acts as a reactant or catalyst, facilitating specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyridin-2-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone: Similar structure but with a pyridine ring instead of methoxypyrazine.
1-(3-(Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(furan-3-yl)ethanone: Similar structure but with a furan ring instead of thiophene.
Uniqueness
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is unique due to the combination of methoxypyrazine, piperidine, and thiophene groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-21-15-16(18-6-5-17-15)22-13-3-2-7-19(10-13)14(20)9-12-4-8-23-11-12/h4-6,8,11,13H,2-3,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEHKICVEQZHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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